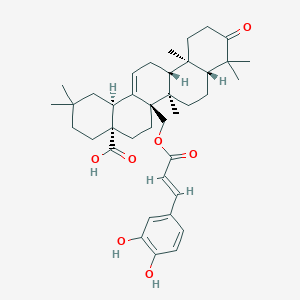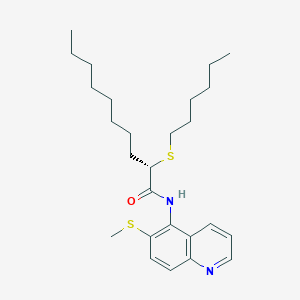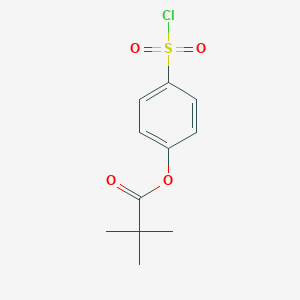
4-(Chlorosulfonyl)phenyl pivalate
Vue d'ensemble
Description
4-(Chlorosulfonyl)phenyl pivalate is an organic compound with the molecular formula C11H13ClO4S and a molecular weight of 276.74 g/mol . It is a useful research compound, often utilized as an intermediate in organic synthesis . This compound is typically a solid at room temperature and is known for its reactivity due to the presence of both chlorosulfonyl and pivalate groups .
Méthodes De Préparation
The synthesis of 4-(Chlorosulfonyl)phenyl pivalate can be achieved through several methods. One common synthetic route involves the reaction of sodium 4-hydroxybenzenesulfonate with pivaloyl chloride in the presence of triethylamine and dichloromethane at 20-25°C . The reaction mixture is stirred for about 2 hours, followed by the addition of thionyl chloride in N,N-dimethylformamide at the same temperature for an additional 2 hours . The product is then purified through filtration and washing with n-hexane .
Analyse Des Réactions Chimiques
4-(Chlorosulfonyl)phenyl pivalate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the chlorosulfonyl group.
Esterification: The pivalate group can be involved in esterification reactions.
Common reagents used in these reactions include thionyl chloride, triethylamine, and dichloromethane . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
4-(Chlorosulfonyl)phenyl pivalate has a wide range of applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including esters, ethers, and acyl chlorides.
Coordination Polymers: It is instrumental in forming heterometallic coordination polymers with diverse topologies and properties like sorption and catalytic activities.
Cross-Coupling Reactions: The compound is crucial in the first cross-coupling of acylated phenol derivatives.
Mécanisme D'action
The mechanism by which 4-(Chlorosulfonyl)phenyl pivalate exerts its effects involves its reactivity due to the chlorosulfonyl and pivalate groups. For example, in the context of human neutrophil elastase (HNE) inhibition, the compound’s pivaloyl group can undergo nucleophilic attack by Ser195 from the catalytic triad of HNE, leading to the formation of a stable complex . This interaction is crucial for its inhibitory activity .
Comparaison Avec Des Composés Similaires
4-(Chlorosulfonyl)phenyl pivalate can be compared with other similar compounds such as:
Phenyl pivalate: This compound lacks the chlorosulfonyl group, making it less reactive in certain substitution reactions.
The uniqueness of this compound lies in its dual functional groups, which allow it to participate in a broader range of chemical reactions and applications .
Propriétés
IUPAC Name |
(4-chlorosulfonylphenyl) 2,2-dimethylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO4S/c1-11(2,3)10(13)16-8-4-6-9(7-5-8)17(12,14)15/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSRSTUAZWZWGRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC1=CC=C(C=C1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00451851 | |
| Record name | 4-(Chlorosulfonyl)phenyl 2,2-dimethylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00451851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150374-99-5 | |
| Record name | 4-(Chlorosulfonyl)phenyl 2,2-dimethylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00451851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


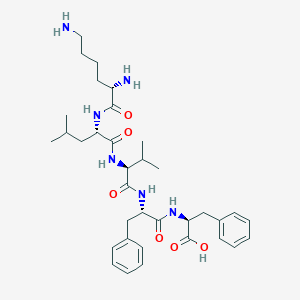
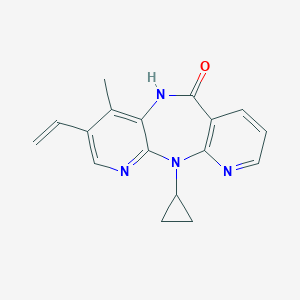
![8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B141985.png)
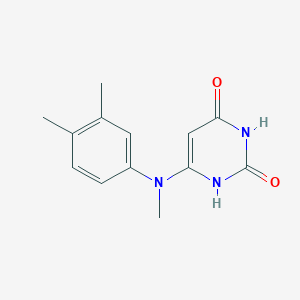

![N-[5-Bromo-2-(cyclopropylamino)-4-methyl-3-pyridinyl]-2-chloro-3-pyridinecarboxamide](/img/structure/B141991.png)
![2-Chloro-N-[2-(cyclopropylamino)-4-methyl-3-pyridinyl]-3-pyridinecarboxamide](/img/structure/B141993.png)
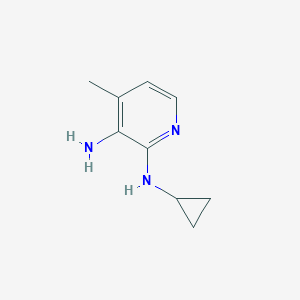
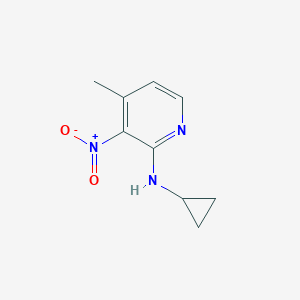
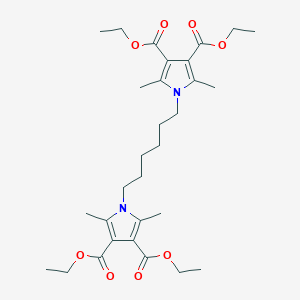

![2-Isopropylimidazo[1,2-a]pyrazine](/img/structure/B142015.png)
